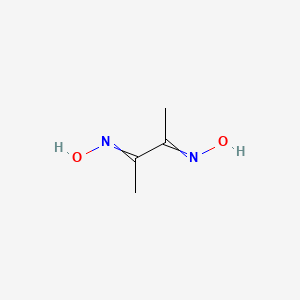














|
REACTION_CXSMILES
|
CC(=NO)C(C)=NO.[BH4-].[Na+].[CH3:11][C:12]1([CH2:18][O:19][C:20]2[CH:33]=[CH:32][C:23]([CH:24]=[C:25]3[S:29][C:28](=[O:30])[NH:27][C:26]3=[O:31])=[CH:22][CH:21]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(O)(=O)C>O.[OH-].[Na+].C1COCC1.CN(C=O)C>[CH3:11][C:12]1([CH2:18][O:19][C:20]2[CH:33]=[CH:32][C:23]([CH2:24][CH:25]3[S:29][C:28](=[O:30])[NH:27][C:26]3=[O:31])=[CH:22][CH:21]=2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1 |f:1.2,6.7,8.9|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
CoCl2.6H2O
|
|
Quantity
|
4.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
70.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=NO)C)=NO
|
|
Name
|
|
|
Quantity
|
384.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
5-(4-((1-methylcyclohexyl)methoxy)benzylidene)thiazolidine-2,4-dione
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCCC1)COC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
|
|
Name
|
THF DMF
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were subsequently added
|
|
Type
|
ADDITION
|
|
Details
|
was then added until the pH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate and water
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water several times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
solvent-evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residual oil was chromatographed on silica gel
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCCCC1)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 80% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |